methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate
CAS No.:
Cat. No.: VC11478951
Molecular Formula: C18H19NO6
Molecular Weight: 345.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19NO6 |
|---|---|
| Molecular Weight | 345.3 g/mol |
| IUPAC Name | methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate |
| Standard InChI | InChI=1S/C18H19NO6/c1-22-12-7-5-11(6-8-12)17(20)19-14-10-16(24-3)15(23-2)9-13(14)18(21)25-4/h5-10H,1-4H3,(H,19,20) |
| Standard InChI Key | FSFQOZPFDYDGRE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Introduction
Methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate is a synthetic organic compound belonging to the class of benzoate esters. It is characterized by its complex molecular structure, which includes multiple methoxy groups and an amide linkage. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and unique chemical properties.
Synthesis Methods
The synthesis of methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate typically involves the condensation of 4-methoxybenzoic acid with 4,5-dimethoxy-2-aminobenzoic acid. This reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP), conducted in organic solvents at room temperature.
Synthesis Steps
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Preparation of Starting Materials: 4-Methoxybenzoic acid and 4,5-dimethoxy-2-aminobenzoic acid are prepared or obtained.
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Coupling Reaction: The two starting materials are combined in the presence of DCC and DMAP in dichloromethane.
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Workup and Purification: The reaction mixture is worked up to isolate the product, which may involve filtration, washing, and drying.
Biological Activities and Applications
Methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its unique combination of methoxy and benzoylamino groups enhances its interaction with biological receptors, making it a candidate for further pharmacological studies.
Biological Activity Comparison
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate | Antimicrobial, anti-inflammatory | Methoxy and benzoylamino groups |
| Methyl 2-amino-4,5-dimethoxybenzoate | Moderate biological activity | Lacks benzoylamino group |
| 4-Methyl-2,5-dimethoxyamphetamine | Psychoactive effects | Different core structure |
Research Findings and Future Directions
Research on methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate is ongoing, with a focus on elucidating its specific biological mechanisms and therapeutic potentials. Further studies are necessary to fully understand its interactions with molecular targets and to explore its applications in medicine and materials science.
Future Research Directions
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Pharmacological Studies: Investigate the compound's effects on specific biological pathways and its potential as a therapeutic agent.
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Materials Science Applications: Explore its use in developing new materials with unique properties.
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Chemical Modifications: Investigate the synthesis of derivatives with enhanced biological or chemical properties.
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